molecular formula C11H19NO6S B1332015 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran CAS No. 369402-94-8

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran

Cat. No.: B1332015
CAS No.: 369402-94-8
M. Wt: 293.34 g/mol
InChI Key: NECDODYCDAMCKY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their function and signaling pathways .

Comparison with Similar Compounds

  • 4-N-FMOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran
  • 4-N-Boc-amino-4-carboxy-1,1-dioxo-tetrahydrothiopyran

Comparison: 4-BOC-Amino-4-Carboxy-1,1-Dioxo-Tetrahydrothiopyran is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(8(13)14)4-6-19(16,17)7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDODYCDAMCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361472
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369402-94-8
Record name ST50307437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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